molecular formula C8H11NO2 B14535237 N-(Furan-3-yl)-2-methylpropanamide CAS No. 62188-20-9

N-(Furan-3-yl)-2-methylpropanamide

Cat. No.: B14535237
CAS No.: 62188-20-9
M. Wt: 153.18 g/mol
InChI Key: WBKFIFLNPFJMGA-UHFFFAOYSA-N
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Description

N-(Furan-3-yl)-2-methylpropanamide is a synthetic amide derivative characterized by a furan-3-yl substituent attached to the nitrogen atom of a 2-methylpropanamide backbone. The furan ring, a five-membered aromatic heterocycle with oxygen, may confer unique electronic and steric properties, influencing solubility, reactivity, and biological activity. This compound shares structural similarities with several propanamide derivatives reported in the literature, enabling comparative analysis based on substituent effects .

Properties

CAS No.

62188-20-9

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

N-(furan-3-yl)-2-methylpropanamide

InChI

InChI=1S/C8H11NO2/c1-6(2)8(10)9-7-3-4-11-5-7/h3-6H,1-2H3,(H,9,10)

InChI Key

WBKFIFLNPFJMGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=COC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Furan-3-yl)-2-methylpropanamide can be synthesized through several methods. One common approach involves the reaction of furan-3-carboxylic acid with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired amide product .

Another method involves the use of microwave-assisted synthesis, where furan-3-carboxylic acid is reacted with 2-methylpropanoyl chloride in the presence of coupling reagents like DMT/NMM/TsO− or EDC. This method offers the advantage of shorter reaction times and higher yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality and higher efficiency. The use of microwave-assisted synthesis can also be scaled up for industrial production, providing a more sustainable and cost-effective approach .

Chemical Reactions Analysis

Types of Reactions

N-(Furan-3-yl)-2-methylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(Furan-3-yl)-2-methylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(Furan-3-yl)-2-methylpropanamide involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Core Structural Features

The propanamide scaffold (CH3-C(O)-NH-R) is common among the analogs. Key variations lie in the substituent (R) attached to the nitrogen:

Compound Name Substituent (R) Molecular Weight Key Applications/Findings Reference
N-(Furan-3-yl)-2-methylpropanamide Furan-3-yl ~169.2 g/mol* Hypothesized: Drug design, catalysis
N-(4-Cyano-3-(trifluoromethyl)phenyl)-2-methylpropanamide (8a) 4-Cyano-3-(trifluoromethyl)phenyl ~326.3 g/mol Androgen receptor degradation (PROTACs)
2-Methylpropanamide None (parent compound) 87.12 g/mol Food science (scallop rehydration)
R-3-(4-Methoxyphenyl)-N-(1-phenylpropan-2-yl)propanamide (2) 1-Phenylpropan-2-yl + 4-methoxyphenyl ~325.4 g/mol Methamphetamine treatment (preclinical)
Bicalutamide-related impurities Sulfonyl, cyano, fluorophenyl ~350–400 g/mol Pharmaceutical impurities

*Calculated based on molecular formula.

Physicochemical Properties

  • Solubility :
    • The furan-3-yl group may enhance hydrophilicity compared to purely aromatic substituents (e.g., fluorophenyl in ).
    • 2-Methylpropanamide (CAS 563-83-7) exhibits moderate water solubility (0.59 ppm in ), suggesting that bulkier substituents like furan or trifluoromethylphenyl reduce solubility .
  • Stability :
    • Fluorinated analogs (e.g., 8a) show higher metabolic stability due to electron-withdrawing groups, whereas furan-containing compounds might be prone to oxidative degradation .

Key Research Findings and Challenges

Substituent Effects on Bioactivity

  • Electron-Withdrawing Groups: Trifluoromethyl and cyano groups (8a) enhance binding affinity to hydrophobic pockets in proteins, critical for PROTAC efficacy .
  • Aromatic vs.

Analytical Characterization

  • HPLC and NMR : Bicalutamide-related impurities () are analyzed via HPLC, a method applicable to this compound for purity assessment .
  • Mass Spectrometry: HR-MS data () confirm molecular weights of complex analogs, a technique essential for validating novel derivatives .

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